![molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5](/img/structure/B2615489.png)
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a compound that features a bicyclo[1.1.1]pentane core attached to a phenyl group with a methanol substituent.
Wirkmechanismus
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include (3-(Bicyclo[111]pentan-1-yl)phenyl)methanol, have been extensively investigated in materials science and drug discovery . They have been identified as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the compound with its targets and result in changes in their function.
Biochemical Pathways
Bcp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives can increase or equal solubility, potency, and metabolic stability of lead compounds .
Action Environment
The bcp motif’s ability to add three-dimensional character to compounds suggests it may influence how the compound interacts with its environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves flow photochemical addition of propellane to diacetyl, followed by further functionalization . This approach allows for the large-scale production of bicyclo[1.1.1]pentane derivatives, which can then be converted to this compound through subsequent reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo[1.1.1]pentane core allows for interesting reactivity patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanol group to a methyl group.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)carboxylic acid, while reduction would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methane.
Wissenschaftliche Forschungsanwendungen
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These include compounds with various substituents at the bridgehead positions, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Cubanes: Another class of highly strained, three-dimensional molecules used as bioisosteres in drug design.
Higher bicycloalkanes: These include bicyclo[2.2.2]octane and bicyclo[3.3.3]nonane, which also add three-dimensionality to molecules.
Uniqueness
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core with a phenyl group and a methanol substituent. This structure imparts distinct physicochemical properties, such as increased solubility and metabolic stability, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMHOWFCCIIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
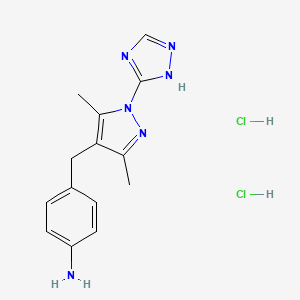

![5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2615408.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2615410.png)
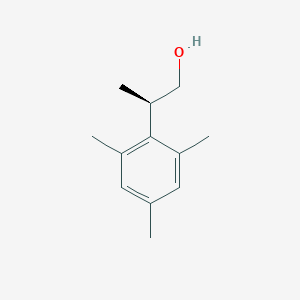
![(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
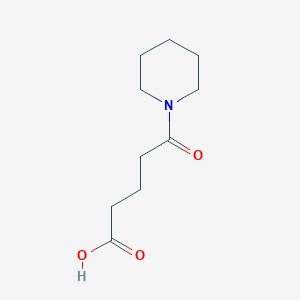
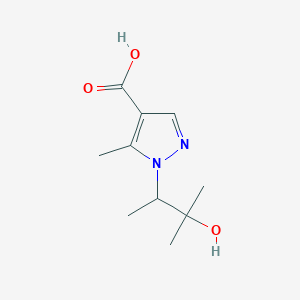
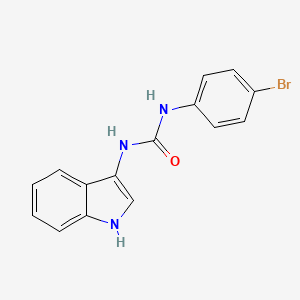
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/new.no-structure.jpg)
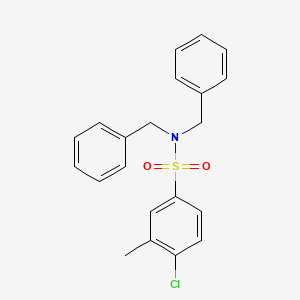

![4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2615427.png)
![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)
